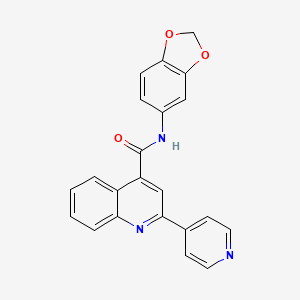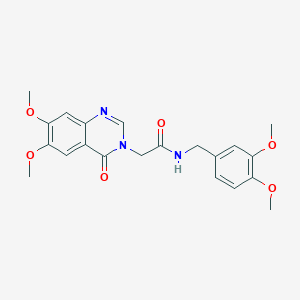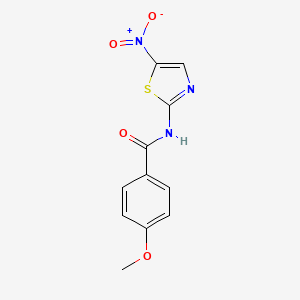![molecular formula C20H20N6O3 B14938683 N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/no-structure.png)
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a benzotriazinyl acetamide moiety, which contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. Subsequent alkylation with 2-methoxyethyl halide introduces the methoxyethyl group.
The benzotriazinyl acetamide moiety is synthesized separately, usually starting with the formation of the benzotriazine ring via cyclization reactions involving hydrazine derivatives and carboxylic acids. The final step involves coupling the benzimidazole and benzotriazinyl acetamide fragments under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro groups on the benzotriazine ring can be reduced to amines.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated benzimidazole derivatives.
科学研究应用
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function. The benzotriazinyl acetamide part may interact with enzymes, inhibiting their activity through competitive or non-competitive mechanisms. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
- 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 1-(2-carbamoylethyl)-2-methylpyridinium chloride
Uniqueness
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide stands out due to its dual functional groups, which confer a unique combination of chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications.
属性
分子式 |
C20H20N6O3 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H20N6O3/c1-29-11-10-25-17-9-5-4-8-16(17)22-18(25)12-21-19(27)13-26-20(28)14-6-2-3-7-15(14)23-24-26/h2-9H,10-13H2,1H3,(H,21,27) |
InChI 键 |
QUYZBKVNYSRUDI-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide](/img/structure/B14938630.png)
![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)
![1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B14938639.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
![2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B14938668.png)
![N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B14938672.png)
![ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938674.png)

